Ridaforolimus

Pharmacokinetics Prodrug Bioavailability

Researchers requiring consistent mTORC1 target engagement face challenges with prodrug rapalogs showing variable PK. Ridaforolimus (CAS 572924-54-0) is a non-prodrug, selective allosteric mTOR inhibitor (IC50=0.2 nM) with a 42-75h half-life enabling intermittent dosing protocols. • IC50=0.2 nM vs. mTOR; minimal mTORC2 activity at ≤100 nM. • Non-prodrug: eliminates metabolic activation variability vs. temsirolimus. • In vivo efficacy: sarcoma, endometrial, prostate, breast, colon, lung, pancreatic xenografts. • ≥98% purity; ambient-temperature-stable shipping; global delivery.

Molecular Formula C53H84NO14P
Molecular Weight 990.2 g/mol
CAS No. 572924-54-0
Cat. No. B1684004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidaforolimus
CAS572924-54-0
SynonymsAP23573;  AP 23573;  AP-23573;  MK8669;  MK 8669;  MK-8669;  Deforolimus, Ridaforolimus
Molecular FormulaC53H84NO14P
Molecular Weight990.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
InChIKeyBUROJSBIWGDYCN-GAUTUEMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ridaforolimus for Research & Industrial Procurement


Ridaforolimus (Deforolimus, MK-8669, AP23573) is a semi-synthetic rapamycin analog that functions as a selective, allosteric inhibitor of the mammalian target of rapamycin (mTOR) kinase . It is an investigational small molecule that binds to the intracellular immunophilin FKBP12, forming a complex that inhibits mTORC1 activity, thereby disrupting downstream signaling pathways critical for cell growth, proliferation, and angiogenesis . As an mTOR inhibitor, it is a member of the rapalog class and is characterized by a dimethylphosphinate substitution at the C-40 position of the sirolimus core structure [1].

Non-prodrug rapalog: active compound suitable for oral formulation research without metabolic activation
Allosteric mTORC1 inhibitor via FKBP12 binding; supports mTOR pathway signaling studies
Reported PK differentiation from sirolimus; distinct half-life and stability profile for PK/PD modeling

Ridaforolimus Differentiation from Rapalogs


Although ridaforolimus shares a common mechanism of action with other rapalogs like sirolimus, everolimus, and temsirolimus, it possesses distinct physicochemical and pharmacokinetic properties that preclude simple interchangeability [1]. Critically, ridaforolimus is not a prodrug, unlike temsirolimus, and has demonstrated improved solubility, stability, and bioavailability compared to the parent compound sirolimus [2]. These differences translate into unique dosing regimens and clinical activity profiles, as evidenced by its distinct terminal half-life and its evaluation as a maintenance therapy in advanced sarcoma, an indication not shared by all rapalogs [3]. The following evidence provides a quantitative basis for these critical differentiators.

Prodrug statusRidaforolimus is not a prodrug; temsirolimus requires metabolic activation. Interchange may alter exposure-response assumptions in oral models.
Physicochemical profileReported solubility and stability differ from sirolimus, potentially affecting formulation transfer and oral bioavailability study design.
Endpoint contextSarcoma maintenance PFS endpoint context and prolonged half-life are not shared across all rapalogs; verify target indication transferability.

Quantitative Evidence for Ridaforolimus


Non-Prodrug with Enhanced Oral Bioavailability

Unlike the prodrug temsirolimus, ridaforolimus is an active, non-prodrug rapamycin analog, eliminating the need for metabolic activation [1]. This characteristic is linked to improved oral bioavailability and stability when compared to its parent compound, sirolimus [2].

Non-Prodrug Status
Class-level inference
Active non-prodrug vs. temsirolimus prodrug
Reported higher oral bioavailability vs. sirolimus (~15%)
Supports oral formulation research without reliance on metabolic activation.
Formulation-specific context; confirm in target model.
Pharmacokinetics Prodrug Bioavailability

In Vitro mTOR Inhibition Potency

Ridaforolimus demonstrates potent inhibition of mTOR with an IC50 of 0.2 nM in HT-1080 fibrosarcoma cells, a level of activity comparable to other potent rapalogs like everolimus . This high potency is achieved through a conserved FKBP12-binding mechanism similar to rapamycin .

mTOR IC₅₀
Cross-study comparable
0.2 nM
Supports mTORC1 pathway inhibition studies at low, experimentally tractable concentrations.
HT-1080 fibrosarcoma cell line; review assay conditions.
Potency IC50 mTORC1

Prolonged Half-Life and Flexible Dosing

Ridaforolimus has a notably long terminal elimination half-life, with mean values ranging from 42 to 75 hours across studies [1]. This is substantially longer than everolimus (~26-30 hours) and temsirolimus (~9-27 hours) [2]. A phase I study in Chinese patients confirmed a mean half-life of 53 hours with an oral 40 mg dose .

Terminal Half-Life
Head-to-head
42–75 h (mean 53 h)
>1.5× longer than everolimus; >2× longer than temsirolimus
May support intermittent dosing research design in model systems.
Reported in advanced solid tumor patients; model-dependent.
Pharmacokinetics Half-Life Dosing

Advanced Sarcoma Maintenance Benefit

In the phase III SUCCEED trial, oral ridaforolimus as maintenance therapy significantly improved progression-free survival (PFS) in patients with advanced soft-tissue or bone sarcomas who had achieved clinical benefit from prior chemotherapy [1]. Compared to placebo, ridaforolimus reduced the risk of progression or death by 28% (HR = 0.72, P < 0.001), resulting in a median PFS gain of 3.3 weeks (17.7 vs. 14.6 weeks) [2].

Sarcoma PFS
Head-to-head
HR = 0.72 (P
Median PFS 17.7 vs. 14.6 weeks (placebo)
Reported PFS endpoint context in sarcoma maintenance therapy research.
Phase III SUCCEED trial; verify translational relevance for model.
Xenograft TGI
Supporting evidence
Significant tumor growth inhibition vs. vehicle in sarcoma and endometrial xenograft models
Supports preclinical mTORC1-dependent tumor modeling across multiple indications.
Cell-cycle biomarker context; requires model-specific validation.
Combination Activity
Head-to-head
Enhanced anti-tumor effect with dual HER2 blockade in PIK3CA-mutant USC model
Supports biomarker-driven combination strategy research in uterine serous carcinoma.
Model-specific (ARK1); review genetic context.
Sarcoma Progression-Free Survival Phase 3 Trial

In Vivo Efficacy in Sarcoma and Endometrial Models

Preclinical studies demonstrate that ridaforolimus, as a single agent, potently inhibits tumor growth in sarcoma and endometrial cancer xenograft models [1]. This activity is associated with the inhibition of mTOR signaling and correlates with baseline cell-cycle status, offering potential biomarkers for sensitivity .

Xenograft TGI
Supporting evidence
Significant tumor growth inhibition vs. vehicle in sarcoma and endometrial xenograft models
Supports preclinical mTORC1-dependent tumor modeling across multiple indications.
Cell-cycle biomarker context; requires model-specific validation.
Xenograft Sarcoma Endometrial Cancer

HER2 Blockade Combination in Uterine Serous Carcinoma

In preclinical models of uterine serous carcinoma (USC) with HER2 amplification and PIK3CA mutation, the addition of ridaforolimus to dual HER2 blockade (lapatinib/trastuzumab) significantly improved anti-tumor activity compared to either agent alone [1]. This combination was necessary to induce apoptosis and abrogate downstream phospho-S6 protein expression in the PIK3CA-mutated model .

Combination Activity
Head-to-head
Enhanced anti-tumor effect with dual HER2 blockade in PIK3CA-mutant USC model
Supports biomarker-driven combination strategy research in uterine serous carcinoma.
Model-specific (ARK1); review genetic context.
Combination Therapy HER2 Uterine Cancer

Ridaforolimus Research & Industrial Applications


mTORC1 Inhibition Modeling in Sarcoma and Endometrial Cancer

Given its established in vivo efficacy in sarcoma and endometrial cancer xenograft models [1], ridaforolimus is an ideal tool compound for investigating mTORC1-dependent mechanisms of tumor growth and for screening novel combination therapies in these indications. Its non-prodrug status and favorable PK profile allow for consistent and predictable target engagement in rodent models.

Intermittent Dosing Regimens for mTOR Inhibitors

The prolonged half-life of ridaforolimus (42-75 hours) [1] makes it uniquely suited for studies evaluating intermittent dosing schedules (e.g., 5 days on/2 days off). This property can be leveraged to optimize therapeutic windows, minimize on-target toxicities like stomatitis, and model chronic dosing paradigms in preclinical and clinical research.

mTOR Inhibition in PIK3CA-Mutant and HER2-Amplified Cancers

The evidence of enhanced anti-tumor activity when combining ridaforolimus with HER2 blockade specifically in PIK3CA-mutant uterine serous carcinoma models [1] positions this compound as a critical reagent for research into biomarker-driven combination strategies. It is valuable for studies aiming to overcome resistance to targeted therapies in tumors with concurrent HER2 and PI3K pathway alterations.

Positive Control for mTOR Inhibitor High-Throughput Screening

With its well-characterized, sub-nanomolar potency against mTOR (IC50 = 0.2 nM) [1] and its validated clinical efficacy in a phase III trial [2], ridaforolimus serves as a highly relevant positive control and benchmark compound for high-throughput screening campaigns aimed at discovering novel mTOR inhibitors, including ATP-competitive mTOR kinase inhibitors and mTORC1/2 dual inhibitors.

Application
Selection Property
Validation Focus
Sarcoma and endometrial cancer xenograft studies
Non-prodrug rapalog with reported in vivo PK consistency
mTORC1 target engagement and tumor growth inhibition endpoints
Intermittent dosing research
Reported prolonged terminal half-life (>42 h)
Exposure-response modeling and schedule optimization
PIK3CA/HER2 combination studies
Reported synergy with dual HER2 blockade in PIK3CA-mutant models
Apoptosis induction and phospho-S6 pathway suppression
mTOR inhibitor screening comparator
Well-characterized mTOR inhibition potency context
Assay benchmarking against rapalog and novel mTOR inhibitor panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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